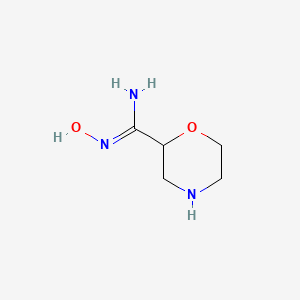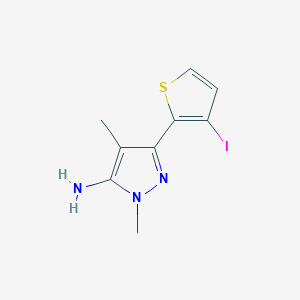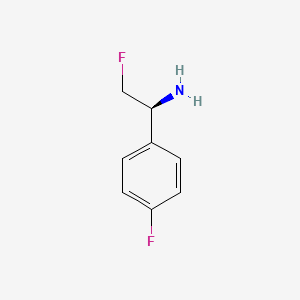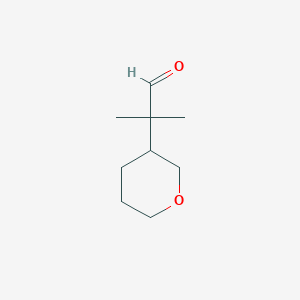
2-Methyl-2-(oxan-3-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(oxan-3-yl)propanal is an organic compound with the molecular formula C9H16O2 It is a derivative of propanal, featuring a methyl group and an oxan-3-yl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-3-yl)propanal typically involves the reaction of 2-methylpropanal with an appropriate oxan-3-yl derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated monitoring systems to maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(oxan-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Methyl-2-(oxan-3-yl)propanoic acid
Reduction: 2-Methyl-2-(oxan-3-yl)propanol
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(oxan-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(oxan-3-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxan-3-yl group may also contribute to the compound’s overall reactivity and interaction with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(oxan-4-yl)propanal: Similar structure but with the oxan group attached at a different position.
2-Methyl-2-(methylsulfonyl)propanal: Contains a methylsulfonyl group instead of an oxan group
Uniqueness
2-Methyl-2-(oxan-3-yl)propanal is unique due to the specific positioning of the oxan-3-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions in various applications, making it a valuable compound for targeted research and industrial processes .
Eigenschaften
CAS-Nummer |
1936651-51-2 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-methyl-2-(oxan-3-yl)propanal |
InChI |
InChI=1S/C9H16O2/c1-9(2,7-10)8-4-3-5-11-6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
BKFUYIAHPYFDFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


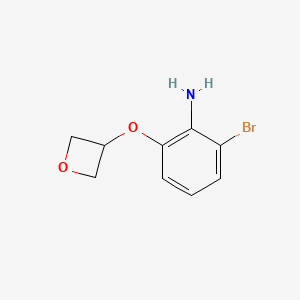
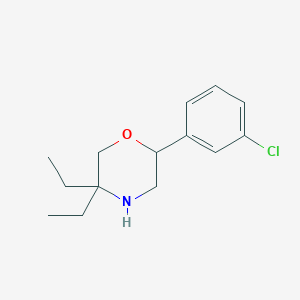

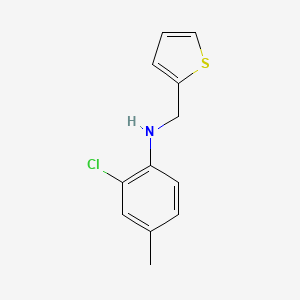
![5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13306186.png)
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)

![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)
